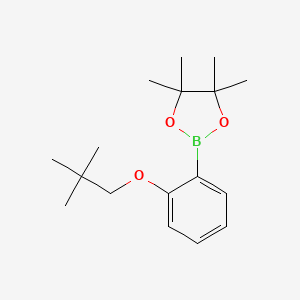
3,4-Bis(((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione is a chiral squaramide organocatalyst. This compound has been extensively studied in the field of molecular recognition due to its strong hydrogen-bonding activity. It is known for its unique structure, which includes a cyclobutene-1,2-dione core and two quinoline-based substituents.
Métodos De Preparación
The synthesis of 3,4-Bis(((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione involves several steps. The general synthetic route includes the following steps:
Formation of the cyclobutene-1,2-dione core: This is typically achieved through a cyclization reaction involving appropriate precursors.
Attachment of the quinoline-based substituents:
Final coupling: The final step involves coupling the quinoline-substituted intermediates to the cyclobutene-1,2-dione core under specific reaction conditions.
Análisis De Reacciones Químicas
3,4-Bis(((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinoline moieties or the cyclobutene-1,2-dione core.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the quinoline rings or the vinyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3,4-Bis(((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: It is used as a chiral organocatalyst in asymmetric synthesis, facilitating the formation of chiral products with high enantioselectivity.
Biology: The compound’s strong hydrogen-bonding activity makes it useful in studying molecular recognition processes.
Industry: It can be used in the synthesis of complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of 3,4-Bis(((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione involves its ability to form strong hydrogen bonds with various substrates. This hydrogen-bonding capability allows it to act as an effective organocatalyst, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and substrate being studied.
Comparación Con Compuestos Similares
3,4-Bis(((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione can be compared with other chiral squaramide organocatalysts. Similar compounds include:
3,4-Bis(((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione: This compound has a similar structure but lacks the methoxy group on the quinoline ring.
3,4-Bis(((1S)-quinolin-4-yl((2S)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione: Another similar compound with different stereochemistry.
The uniqueness of this compound lies in its specific substitution pattern and strong hydrogen-bonding activity, which make it a valuable tool in asymmetric synthesis and molecular recognition studies.
Propiedades
Fórmula molecular |
C44H48N6O4 |
|---|---|
Peso molecular |
724.9 g/mol |
Nombre IUPAC |
3,4-bis[[[(2R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C44H48N6O4/c1-5-25-23-49-17-13-27(25)19-37(49)39(31-11-15-45-35-9-7-29(53-3)21-33(31)35)47-41-42(44(52)43(41)51)48-40(38-20-28-14-18-50(38)24-26(28)6-2)32-12-16-46-36-10-8-30(54-4)22-34(32)36/h5-12,15-16,21-22,25-28,37-40,47-48H,1-2,13-14,17-20,23-24H2,3-4H3/t25?,26?,27?,28?,37-,38-,39?,40?/m1/s1 |
Clave InChI |
WZTVJDROWJGQKR-NJCWGOIKSA-N |
SMILES isomérico |
COC1=CC2=C(C=CN=C2C=C1)C([C@H]3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC([C@H]6CC7CCN6CC7C=C)C8=C9C=C(C=CC9=NC=C8)OC |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC(C6CC7CCN6CC7C=C)C8=C9C=C(C=CC9=NC=C8)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


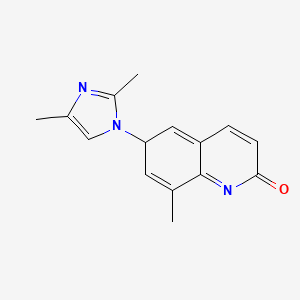
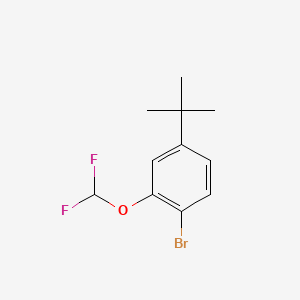

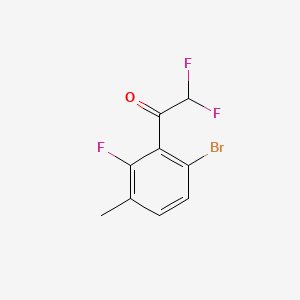
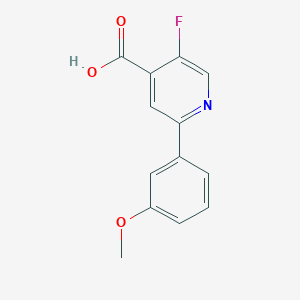
![iPrN[P(C6H4-p-Si(nBu)3)2]2](/img/structure/B14768987.png)
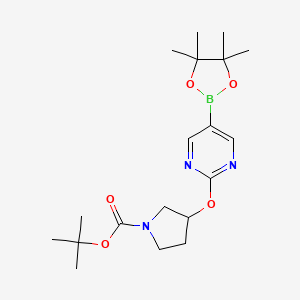
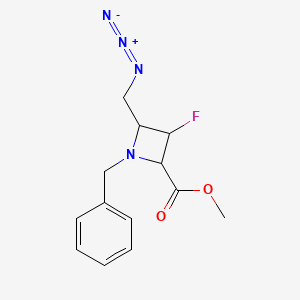
![1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14769001.png)
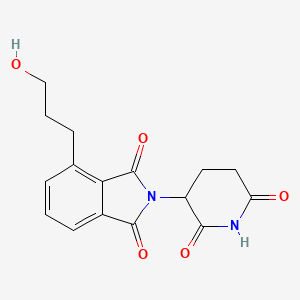
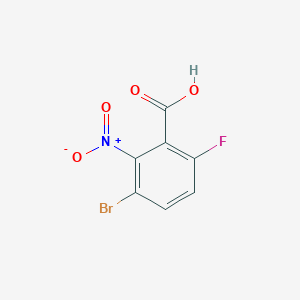
![2-[1-Cyclopropylsulfonyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile](/img/structure/B14769048.png)
